XEN907

Overview

Description

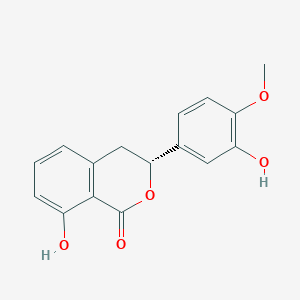

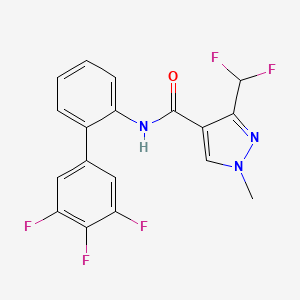

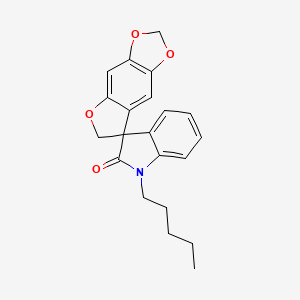

XEN907 is a spirooxindole-derived small molecule specifically designed to inhibit the voltage-gated sodium channel NaV1.7, a key therapeutic target for pain management . It exhibits potent inhibitory activity against human NaV1.7 (hNaV1.7) with an IC50 of 3 nM, demonstrating high selectivity over other NaV subtypes . Structural studies using cryo-electron microscopy (cryo-EM) reveal that this compound binds to the central pore cavity of NaV1.7, a conserved region critical for channel gating and ion permeability . Its spirooxindole scaffold enables unique interactions with the channel's F3 binding site, a region shared with vinpocetine and hardwickiic acid but distinct from other state-dependent blockers . This compound's development aimed to address the unmet need for non-opioid analgesics, leveraging NaV1.7's role in nociceptive signaling .

Preparation Methods

The synthesis of XEN907 involves a scaffold rigidification strategy starting from an oxindole identified through high-throughput screening. The synthetic route includes the optimization of oxindole C-3 and N-1 substituents, leading to a simplified analogue with increased potency. The final compound, this compound, is obtained through a series of chemical reactions that involve the formation of a spirooxindole structure .

Chemical Reactions Analysis

Chemical Reactions and Interactions

-

Interaction with NaV1.7 Channel:

-

XEN907 binds within the central cavity of the NaV1.7 channel, blocking ion permeation .

-

It directly induces an α- to π-helix transition in the DIV-S6 helix of the NaV1.7 channel. This transition tightens the fast inactivation gate .

-

Electrophysiological studies have demonstrated that this compound stabilizes the NaV1.7 channel in the inactivated state and delays recovery from inactivation .

-

-

Structural Studies:

Cryo-EM structures of the human NaV1.7/β1/β2 complex with this compound have been determined . These structures elucidate the specific binding sites and the mechanism by which this compound modulates the channel .

Structural Data of NaV Channels

The table below lists the ligands and PDB codes for structural data of NaV channels :

| Site | Protein | Ligands | PDB code |

|---|---|---|---|

| E | Na v1.2 | KIIIA | 6J8E |

| S | Na vPaS | TTX | 6A95 |

| Na vPaS | STX | 6A91 | |

| Na v1.7 | TTX | 6J8I, 6J8J, 7W9M | |

| Na v1.7 | STX | 6J8G, 6J8H, 7W9P, 7W9T | |

| Na v1.6 | 4,9-anhydro-TTX | 8GZ2 | |

| C | Na v1.5 | Quinidine UC(1,3,4) | 6LQA |

| rNa v1.5 | Flecainide CC(2,3) | 6UZ0 | |

| Na v1.7 | LCM-1 UC(1,4) | 8S9B | |

| Na v1.7 | IN2 UC(1,3,4) | 7XMF | |

| Na v1.7 | RLZ UC(4) | 8THG | |

| Na v1.7 | LTG-1 UC(3,4) | 8THH | |

| rNa v1.5 | Propafenone CC(1,4) | 7FBS | |

| I | Na v1.7 | CBD-1 | 8G1A |

| BIG | Na v1.7 | BPV | 8I5B |

| Na v1.7 | LCM-2 | 8S9B | |

| Na v1.7 | CBZ | 8S9C | |

| Na v1.7 | LTG-2 | 8THH | |

| F1 | Na v1.3 | BLA | 7W77 |

| NaChBac-Na v1.7VSD II | HWTX-IV | 6W6O | |

| Na vAb-Na v1.7VSD II | ProTX-II | 6N4I, 6N4Q, 6N4R | |

| Na vAb-Na v1.7VSD II | M3-HWTX-IV | 7K48 | |

| Na v1.7 | ProTX-II-2 | 6J8I, 6J8J, 7W9M | |

| Na vPaS-Na v1.7VSD IV | AaH2–1 | 6NT4 | |

| rNa v1.5 | LqhIII | 7K18 | |

| Na v1.7 | PF-05089771 | 8I5G | |

| Na v1.3 | ICA-121431 | 7W7F | |

| Na vAb-Na v1.7VSD IV | GX-936 | 5EK0 | |

| Na vPaS-Na v1.7VSD IV | GNE-3565 | 8F0R | |

| Na vPaS-Na v1.7VSD IV | GDC-0310 | 8F0Q | |

| Na vPaS-Na v1.7VSD IV | GNE-9296 | 8F0S | |

| Na vPaS-Na v1.7VSD IV | GNE-1305 | 8F0P | |

| Na v1.7 | ProTX-II-3 | 7W9M | |

| Na vPaS-Na v1.7VSD IV | AaH2–2 | 6NT4 |

Related Research

An unexpected Michael addition-inspired ring-opening/closure cascade reaction of 3-hydroxyoxindoles with coumarin-3-carboxylates has been reported as a method to assemble dihydrobenzofuran spirooxindoles, and represents an example of 3-hydroxyoxindoles serving as a C1 synthon .

Scientific Research Applications

Structural Insights

Recent studies utilizing cryo-electron microscopy (cryo-EM) have elucidated the binding mechanisms of XEN907 at high resolution. These studies revealed that this compound induces a transition from an alpha-helix to a pi-helix conformation in the S6 helix of NaV1.7, which is associated with prolonged channel inactivation and reduced excitability of sensory neurons .

Pain Disorders Targeted

This compound has been investigated for its efficacy in treating various pain conditions, including:

- Chronic Pain : Given that approximately 20% of the population suffers from chronic pain, this compound represents a promising candidate for developing non-addictive analgesics .

- Inherited Pain Disorders : Mutations in NaV1.7 are linked to several inherited pain syndromes, making this compound a potential therapeutic option for these conditions .

Clinical Development

This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans. The focus is primarily on chronic pain conditions where traditional analgesics have failed or pose significant risks of addiction .

Comparative Analysis with Other NaV1.7 Inhibitors

| Compound | Mechanism of Action | Stage of Development | Target Pain Conditions |

|---|---|---|---|

| This compound | Blocks NaV1.7, stabilizes inactivated state | Clinical Trials | Chronic pain, inherited pain disorders |

| TC-N1752 | Similar mechanism; alters S6 helix conformation | Preclinical | Chronic pain |

| NaV1.7-IN2 | Pore blocker without conformational change | Preclinical | Chronic pain |

Case Study 1: Efficacy in Diabetic Neuropathy

In a recent clinical trial, patients with diabetic peripheral neuropathy were administered this compound to assess its effectiveness compared to placebo treatments. Preliminary results indicated a significant reduction in pain scores among patients receiving this compound, highlighting its potential as an effective analgesic for neuropathic pain .

Case Study 2: Safety Profile Assessment

Another study focused on evaluating the safety profile of this compound during early-phase clinical trials. Participants reported minimal adverse effects, primarily mild gastrointestinal disturbances, suggesting that this compound may offer a favorable safety profile compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

XEN907 exerts its effects by blocking the NaV1.7 sodium channel, which plays a crucial role in the transmission of pain signals. The compound binds to the central cavity of the channel, causing a transition from α-helix to π-helix in the S6 segment, which tightens the fast inactivation gate. This action stabilizes the channel in its inactivated state and delays recovery from inactivation, thereby reducing pain sensation .

Comparison with Similar Compounds

Structural and Mechanistic Differences

XEN907 belongs to the spirooxindole class, a structural motif that distinguishes it from other NaV1.7 inhibitors (Table 1). For example:

- TC-N1752 : A state-dependent blocker with a pyridine core, TC-N1752 binds to NaV1.7's inactivated state but lacks the spirooxindole scaffold, resulting in reduced selectivity for NaV1.7 over NaV1.5 .

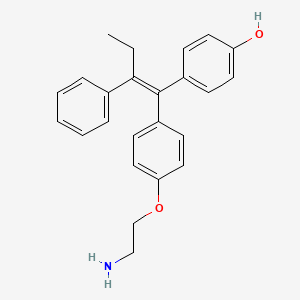

- Hardwickiic Acid (HDA): A plant-derived inhibitor targeting the F3 site, HDA exhibits antinociceptive effects but has weaker potency (IC50 > 10 µM) and poor pharmacokinetic properties compared to this compound .

- Flecainide and Quinidine: These antiarrhythmics block NaV channels non-selectively. Flecainide binds to the pore domain but lacks the spirooxindole's conformational rigidity, leading to broader off-target effects .

Table 1: Key Comparisons of this compound with NaV1.7-Targeting Compounds

| Compound | Class | IC50 (NaV1.7) | Binding Site | Selectivity (vs. NaV1.5) | Therapeutic Application |

|---|---|---|---|---|---|

| This compound | Spirooxindole | 3 nM | Central pore (F3) | >100-fold | Pain |

| TC-N1752 | Pyridine derivative | 0.5 µM | Inactivated state | ~10-fold | Preclinical pain models |

| Hardwickiic Acid | Diterpenoid | >10 µM | F3 | Not reported | Analgesia (preclinical) |

| Flecainide | Benzamide | 50 µM | Pore domain | <5-fold | Arrhythmia |

Pharmacological and Clinical Advantages

- Selectivity: this compound's >100-fold selectivity for NaV1.7 over NaV1.5 minimizes cardiac side effects, a limitation of non-selective blockers like flecainide .

- State-Independent Inhibition : Unlike TC-N1752, which preferentially binds to inactivated channels, this compound inhibits NaV1.7 in both resting and active states, enhancing therapeutic efficacy in chronic pain .

- Metabolic Stability : this compound exhibits lower CYP3A4 inhibition compared to older spirooxindole derivatives, reducing drug-drug interaction risks .

Limitations and Challenges

- CYP3A4 Interaction : Despite improvements, this compound still inhibits CYP3A4 at higher concentrations, necessitating dose adjustments in polypharmacy scenarios .

- Comparative Efficacy : Preclinical studies show superior pain relief vs. HDA but comparable efficacy to TC-N1752 in rodent models, highlighting the need for human trials .

Biological Activity

XEN907 is a novel compound classified as a spirooxindole blocker targeting the voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in pain models, and implications for therapeutic use.

This compound inhibits NaV1.7 by stabilizing the channel in an inactivated state, which delays its recovery from inactivation. This action effectively reduces the excitability of sensory neurons, thereby mitigating pain transmission. Electrophysiological studies demonstrate that this compound exhibits a significant increase in potency compared to other compounds targeting NaV1.7, such as TC-N1752 .

Efficacy in Pain Models

This compound has been evaluated in various preclinical models to assess its antinociceptive properties:

- Model of Neuropathic Pain : In rodent models of neuropathic pain, this compound demonstrated a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia, indicating its potential for treating chronic pain conditions .

- Postherpetic Neuralgia : Clinical trials have shown promising results for this compound in reducing pain associated with postherpetic neuralgia, with significant improvements reported in patient-reported outcomes .

Case Study 1: Chronic Pain Management

A study involving patients with chronic pain conditions assessed the effectiveness of this compound as an adjunct therapy. Patients receiving this compound reported a substantial decrease in pain levels compared to those on standard treatment alone. The results indicated that this compound could enhance the efficacy of existing analgesics by targeting the underlying mechanisms of pain at the NaV1.7 level .

Case Study 2: Erythromelalgia

Erythromelalgia, characterized by episodes of burning pain and redness, has been linked to mutations in NaV1.7. A patient cohort treated with this compound exhibited a marked reduction in symptom severity and frequency of attacks, suggesting that modulation of NaV1.7 can provide therapeutic benefits for genetically predisposed individuals .

Comparative Analysis of Related Compounds

| Compound | Mechanism | Potency (IC50) | Clinical Status |

|---|---|---|---|

| This compound | NaV1.7 blocker | ~10 nM | Phase II trials ongoing |

| TC-N1752 | NaV1.7 blocker | ~100 nM | Preclinical |

| PF-05089771 | NaV1.7 modulator | ~50 nM | Phase II trials completed |

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating XEN907’s sodium channel (NaV1.7) inhibition in pain research?

- Methodological Answer : Use in vitro models such as HEK293 cells expressing human NaV1.7 channels to measure IC50 values via voltage-clamp electrophysiology. Validate findings in in vivo rodent models (e.g., chronic constriction injury for neuropathic pain) with behavioral assays (e.g., mechanical allodynia). Include dose-response curves and comparator compounds (e.g., PF-05089771) to contextualize potency .

Q. How can researchers ensure selectivity of this compound for NaV1.7 over other sodium channel subtypes?

- Methodological Answer : Screen this compound against a panel of recombinant NaV isoforms (e.g., NaV1.1–1.9) using automated patch-clamp systems. Calculate selectivity ratios (IC50 for off-target/IC50 for NaV1.7) and cross-validate with tissue preparations (e.g., dorsal root ganglia neurons) to confirm subtype-specific effects .

Q. What are standardized protocols for assessing CYP3A4 inhibition by this compound in preclinical studies?

- Methodological Answer : Perform fluorometric or luminescent CYP3A4 activity assays using recombinant human enzymes. Use midazolam or testosterone as probe substrates, and quantify inhibition via IC50 or Ki values. Include positive controls (e.g., ketoconazole) and account for time-dependent inhibition using pre-incubation steps .

Advanced Research Questions

Q. How can conflicting data on this compound’s analgesic efficacy across different pain models be resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., dosing regimens, animal strain differences, pain induction methods). Design a factorial experiment testing this compound in parallel across multiple models (inflammatory, neuropathic, visceral) with standardized endpoints. Use multivariate regression to isolate confounding factors .

Q. What statistical approaches are optimal for distinguishing this compound’s direct NaV1.7 effects from off-target CYP3A4-mediated interactions in vivo?

- Methodological Answer : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma/tissue concentrations with efficacy (pain relief) and CYP3A4 activity (probe substrate clearance). Use knockout models (e.g., CYP3A4-null mice) or co-administration with CYP3A4 inhibitors to isolate NaV1.7-specific effects .

Q. How can researchers design studies to address the translational gap between this compound’s in vitro potency and variable in vivo outcomes?

- Methodological Answer : Integrate in silico simulations (e.g., physiologically based pharmacokinetic modeling) with in vitro data to predict tissue penetration and target engagement. Validate with microdialysis in target tissues (e.g., spinal cord) and correlate with behavioral readouts. Include longitudinal biomarkers (e.g., electrophysiological recordings) to track dynamic responses .

Q. What strategies mitigate bias in this compound studies when human-derived neuronal models (e.g., iPSC-derived neurons) show divergent responses compared to animal tissues?

- Methodological Answer : Standardize differentiation protocols for iPSC-derived sensory neurons and benchmark against primary human DRG neurons. Use blinded experimenters and randomized treatment assignments. Perform RNA-seq to confirm NaV1.7 expression levels and exclude batch effects .

Q. Data Analysis & Theoretical Frameworks

Q. How should researchers analyze contradictory findings on this compound’s efficacy in male vs. female preclinical cohorts?

- Methodological Answer : Stratify data by sex and apply mixed-effects models to account for hormonal variability (e.g., estrous cycle tracking in females). Test for sex-specific pharmacokinetic differences and receptor expression via qPCR/Western blot. Pre-register hypotheses to reduce post hoc bias .

Q. What theoretical frameworks explain this compound’s dual role as a NaV1.7 blocker and CYP3A4 inhibitor in chronic pain pathways?

- Methodological Answer : Use systems pharmacology models to map interactions between sodium channel modulation and cytochrome P450-mediated metabolite pathways. Test hypotheses via genetic knockdown (e.g., CYP3A4 siRNA) in pain models and assess metabolite profiles (LC-MS/MS) .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting this compound’s effects in pain models?

- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies: detail animal husbandry, randomization, blinding, and statistical power calculations. Share raw data (e.g., electrophysiology traces) and code for analysis in public repositories. Replicate key findings in independent labs .

Properties

IUPAC Name |

1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRUZIIERITEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.